molecular formula C21H26FN3O2 B2623469 2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049446-22-1

2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2623469
CAS RN: 1049446-22-1
M. Wt: 371.456
InChI Key: IOHHZGLBAJIPDX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. By inhibiting the reuptake of serotonin, this compound increases the levels of this neurotransmitter in the brain, which can help alleviate symptoms of anxiety and depression. Additionally, this compound's antagonistic effects on dopamine receptors can help regulate the levels of this neurotransmitter, which is implicated in schizophrenia.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter levels and the regulation of gene expression. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in several neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is its potential as a novel therapeutic agent for various medical conditions. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, including the investigation of its potential therapeutic applications in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other medications. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves the reaction of 4-fluoroacetophenone with 4-(4-methoxyphenyl)piperazine in the presence of potassium carbonate and acetic acid. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield this compound.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, and schizophrenia. Studies have shown that this compound exhibits anxiolytic and antidepressant effects by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-20-8-6-19(7-9-20)25-14-12-24(13-15-25)11-10-23-21(26)16-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHHZGLBAJIPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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